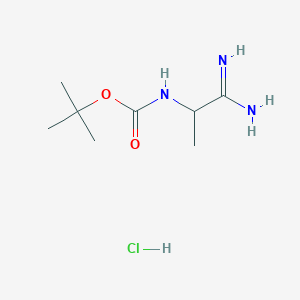

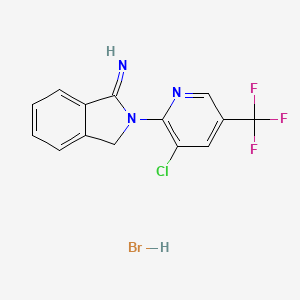

![molecular formula C18H22N2OS B2657565 2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 669737-30-8](/img/structure/B2657565.png)

2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based compounds are a significant class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based compounds can vary greatly depending on the specific substituents attached to the thiophene ring.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 3-amino-thiophene-2-carboxamides can be heated with formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, the compound 3-Acetyl-2-hydroxy-4-imino-N-(3-nitrophenyl)-5-(4-phenylpiperazin-1-yl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxamide has a melting point of 293–295 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

One area of research involving this compound is in heterocyclic synthesis. The compound was used in the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide (2), leading to the development of new antibiotic and antibacterial drugs. This synthesis involved reactions with various reagents like benzaldehyde, formic acid, and phenylisothiocyanate, highlighting the compound's versatility in creating biologically active derivatives (Ahmed, 2007).

Biological Activity

Another study focused on the biological activity of thiophene-3-carboxamide derivatives. These compounds, including similar structures to the one , showed notable antibacterial and antifungal activities. The study's findings suggest potential pharmaceutical applications in combating various microbial infections (Vasu et al., 2003).

Organocatalyzed Aqueous Conditions

In a different approach, a four-component process involving this compound was explored under organocatalyzed aqueous conditions. This method led to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating the compound's utility in synthesizing structurally diverse and potentially biologically active molecules (Abaee & Cheraghi, 2013).

Antinociceptive Activity

The compound has also been investigated for its antinociceptive (pain-relieving) properties. In one study, derivatives of the compound were synthesized and evaluated for their antinociceptive activity, suggesting potential therapeutic applications in pain management (Shipilovskikh et al., 2020).

Antimicrobial and Pharmacological Properties

Further studies have evaluated the antimicrobial and pharmacological properties of thiophene derivatives, including structures similar to the compound . These studies have demonstrated a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, showcasing the compound's potential in various therapeutic areas (Amr et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-12-7-6-8-13(11-12)20-18(21)16-14-9-4-2-3-5-10-15(14)22-17(16)19/h6-8,11H,2-5,9-10,19H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHBHSFNJCBCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

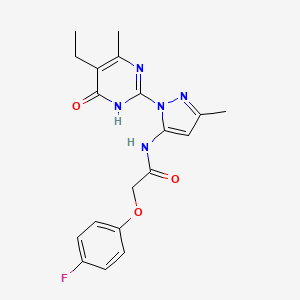

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2657482.png)

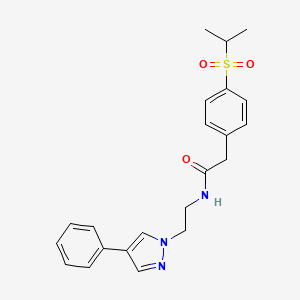

![3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2657484.png)

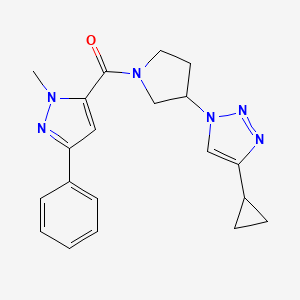

![4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2657487.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2657488.png)

![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B2657493.png)

![N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2657503.png)